molecular formula C19H20N2O3 B15137677 Dolasetron-d5

Dolasetron-d5

Cat. No.: B15137677
M. Wt: 329.4 g/mol
InChI Key: UKTAZPQNNNJVKR-YONVXQRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dolasetron-d5 involves the incorporation of deuterium atoms into the dolasetron molecule. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of scientific research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dolasetron-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydrothis compound and various substituted derivatives, which are used to study the pharmacological properties and metabolic pathways of dolasetron .

Scientific Research Applications

Dolasetron-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Dolasetron-d5 exerts its effects by selectively blocking serotonin 5-HT3 receptors, which are located on vagal neurons in the gastrointestinal tract and in the chemoreceptor trigger zone in the brain. By blocking these receptors, this compound prevents the activation of the vomiting center in the medulla oblongata, thereby reducing nausea and vomiting .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Dolasetron-d5

This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research, particularly in understanding the metabolism and action of dolasetron .

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

329.4 g/mol

IUPAC Name

[(3S,7R)-10-oxo-8-azatricyclo[5.3.1.03,8]undecan-5-yl] 2,4,5,6,7-pentadeuterio-1H-indole-3-carboxylate

InChI

InChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D,9D

InChI Key

UKTAZPQNNNJVKR-YONVXQRNSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C(=O)OC3C[C@H]4CC5C[C@@H](C3)N4CC5=O)[2H])[2H]

Canonical SMILES

C1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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